molecular formula C21H17N3O2S3 B2845219 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide CAS No. 864859-45-0

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B2845219
CAS No.: 864859-45-0
M. Wt: 439.57
InChI Key: CEGPDVIRRUWRDF-UHFFFAOYSA-N
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Description

The compound N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide is a heterocyclic molecule featuring a tetrahydrothieno[2,3-c]pyridine core substituted with a benzo[d]thiazole moiety at position 3, an acetyl group at position 6, and a thiophene-2-carboxamide group at position 2. This structure combines multiple pharmacophoric elements, including sulfur- and nitrogen-containing heterocycles, which are often associated with diverse biological activities such as enzyme inhibition and anticancer effects.

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S3/c1-12(25)24-9-8-13-17(11-24)29-21(23-19(26)16-7-4-10-27-16)18(13)20-22-14-5-2-3-6-15(14)28-20/h2-7,10H,8-9,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGPDVIRRUWRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of functional groups through various organic reactions. Common reagents used in these reactions include acetyl chloride, thiophene-2-carboxylic acid, and benzo[d]thiazole derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification techniques. Techniques such as crystallization, chromatography, and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues within the Tetrahydrothieno[2,3-c]pyridine Core

Key Compound: N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3)

  • Core Structure: Shares the tetrahydrothieno[2,3-c]pyridine backbone with the target compound.
  • Substituents :
    • Position 6 : Isopropyl group (vs. acetyl in the target compound).
    • Position 2 : Acetamide (vs. thiophene-2-carboxamide).
  • Biological Activity :
    • APE1 (apurinic/apyrimidinic endonuclease 1) inhibitor with single-digit µM IC~50~ values.
    • Enhances cytotoxicity of alkylating agents (e.g., temozolomide).
  • Pharmacokinetics : Exhibits favorable plasma and brain tissue exposure in murine models.
Structural Implications:

Thiazolo-Pyrimidine and Quinazoline Derivatives

Example Compounds ():

(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Core Structure: Thiazolo[3,2-a]pyrimidine. Substituents: 2,4,6-Trimethylbenzylidene, 5-methylfuran-2-yl, and cyano groups. Molecular Weight: 386 g/mol. Key Features: High thermal stability (m.p. 243–246°C) and a cyano group that may enhance electrophilic reactivity.

6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Core Structure: Pyrimido[2,1-b]quinazoline. Substituents: 5-Methylfuran-2-yl and cyano groups. Molecular Weight: 318 g/mol. Key Features: Moderate solubility in DMF/water mixtures.

Comparison with Target Compound:
  • Heterocyclic Diversity: The target compound’s tetrahydrothieno[2,3-c]pyridine core differs from the thiazolo-pyrimidine and quinazoline systems, which may influence conformational flexibility and target selectivity.
  • Functional Groups: The target compound lacks the cyano and furan substituents seen in these derivatives, which are associated with distinct electronic and steric profiles.
Key Observations:
  • The target compound’s thiophene-2-carboxamide group may offer improved binding to redox-sensitive targets compared to acetamide.
  • Solubility and Stability : The acetyl group in the target compound could enhance aqueous solubility relative to Compound 3’s isopropyl group, though this requires experimental validation.

Biological Activity

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities. The structure incorporates various pharmacophoric elements that may contribute to its efficacy against different biological targets.

Chemical Structure

The compound can be represented as follows:

C23H22N4O2S2\text{C}_{23}\text{H}_{22}\text{N}_4\text{O}_2\text{S}_2

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory effects. The specific biological activities of this compound have been explored in various studies.

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular properties of benzothiazole derivatives. For instance, compounds similar to this compound demonstrated significant inhibitory concentrations against Mycobacterium tuberculosis (M. tuberculosis).

Table 1: Anti-Tubercular Activity Comparison

CompoundMIC (μg/mL)Inhibition (%)
9a25098
12a10099

This data suggests that the compound may exhibit moderate to strong activity against M. tuberculosis .

Anti-Cancer Activity

Compounds containing the benzothiazole moiety have also been investigated for their anti-cancer properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines and inhibit tumor growth.

Case Study: Induction of Apoptosis

In a study examining the effects of benzothiazole derivatives on cancer cells, it was found that the compound led to significant cell death in breast cancer cell lines through the activation of caspase pathways. The mechanism involved the modulation of apoptotic proteins such as Bcl-2 and Bax, indicating that this compound could be a promising candidate for further development in cancer therapy .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The compound's structure suggests potential interactions with DNA and various enzymes involved in cellular signaling pathways.

Q & A

Q. What are the common synthetic pathways for synthesizing this compound?

The synthesis typically involves multi-step reactions to assemble the heterocyclic cores. A representative approach includes:

  • Step 1 : Condensation of benzo[d]thiazole derivatives with tetrahydrothieno[2,3-c]pyridine precursors under anhydrous conditions (e.g., CH₂Cl₂, reflux) to form the central scaffold .
  • Step 2 : Acetylation at the 6-position using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) .
  • Step 3 : Coupling with thiophene-2-carboxamide via amide bond formation, often employing carbodiimide coupling agents like EDCI or DCC .
  • Purification : Recrystallization (e.g., methanol/water) or chromatography (e.g., silica gel) to isolate the final product .

Q. How is the compound characterized structurally after synthesis?

Key characterization techniques include:

  • Spectroscopy : ¹H/¹³C NMR to confirm proton/carbon environments, IR for functional groups (e.g., C=O at ~1650–1750 cm⁻¹), and LC-MS/HRMS for molecular weight validation .
  • X-ray crystallography : Use of SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry, especially for resolving torsional angles in the tetrahydrothieno ring .
  • Elemental analysis : To verify purity and stoichiometry .

Q. What initial biological screening approaches are recommended?

Prioritize the following assays:

  • Enzyme inhibition : Test against target enzymes (e.g., APE1) using fluorometric or colorimetric assays to measure IC₅₀ values .
  • Cytotoxicity : Evaluate in cancer cell lines (e.g., HeLa) via MTT assays, with parallel testing of membrane integrity (LDH release) to distinguish specific activity from general toxicity .
  • Solubility/logP : Determine via shake-flask method or HPLC to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

  • Systematic substitution : Modify substituents on the benzo[d]thiazole (e.g., electron-withdrawing groups at position 6) and tetrahydrothieno rings (e.g., alkyl/acyl groups) to assess effects on target binding .
  • Bioisosteric replacement : Swap thiophene-2-carboxamide with pyridine or triazole moieties to improve metabolic stability .
  • 3D-QSAR modeling : Use crystallographic data (from SHELX-refined structures) and docking simulations to predict interactions with biological targets .

Q. What challenges exist in resolving crystallographic data for this compound using software like SHELX?

  • Twinned crystals : Common due to flexible tetrahydrothieno rings; use SHELXL’s TWIN/BASF commands to refine twin laws .
  • Disorder in acetyl groups : Apply restraints (e.g., SIMU/DELU) to model thermal motion accurately .
  • High-resolution data : Leverage SHELXL’s robust refinement algorithms for datasets with resolution <1.0 Å, ensuring precise electron density maps .

Q. How can conflicting biological activity data between in vitro and cellular assays be addressed?

  • Orthogonal assays : Validate enzyme inhibition in cell lysates (e.g., HeLa lysates for APE1 activity) to confirm target engagement in a cellular context .
  • Membrane permeability : Measure using Caco-2 monolayers or PAMPA assays; low permeability may explain reduced cellular activity despite strong in vitro potency .
  • Metabolic stability : Incubate with liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation of the acetyl group) .

Methodological Notes

  • Data contradiction analysis : Cross-validate conflicting results (e.g., APE1 inhibition vs. cytotoxicity) by correlating enzymatic IC₅₀ with cellular EC₅₀ and adjusting for off-target effects via kinome-wide profiling .
  • Experimental design : Use randomized block designs for biological replicates to minimize batch effects in high-throughput screens .

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